molecular formula C9H11ClFNO B8296215 1-(4-Fluorophenyl)-2-methylamino-1-oxo-ethane hydrochloride

1-(4-Fluorophenyl)-2-methylamino-1-oxo-ethane hydrochloride

Cat. No. B8296215
M. Wt: 203.64 g/mol
InChI Key: HCDZHHQWZNOVLS-UHFFFAOYSA-N
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Patent
US04973598

Procedure details

1.2 g of 10% palladium on charcoal is added under a nitrogen atmosphere to a solution of 10 g (31 mmol) of the compound from Example 1 in 200 ml of glacial acetic acid. After hydrogenation in a shaking apparatus (hydrogen uptake about 700 ml), the catalyst is filtered off, the solvent is removed by distillation and the product is washed with water and dried.
Name
compound
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([N:9](C)[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1)=[O:12])C1C=CC=CC=1>[Pd].C(O)(=O)C>[ClH:1].[F:19][C:16]1[CH:15]=[CH:14][C:13]([C:11](=[O:12])[CH2:10][NH:9][CH3:2])=[CH:18][CH:17]=1 |f:0.1,4.5|

Inputs

Step One
Name
compound
Quantity
10 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N(CC(=O)C1=CC=C(C=C1)F)C
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After hydrogenation in a shaking apparatus (hydrogen uptake about 700 ml), the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation
WASH
Type
WASH
Details
the product is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Cl.FC1=CC=C(C=C1)C(CNC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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